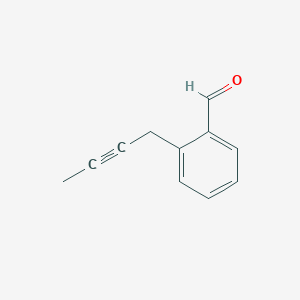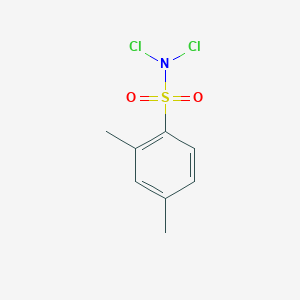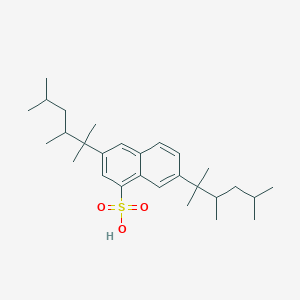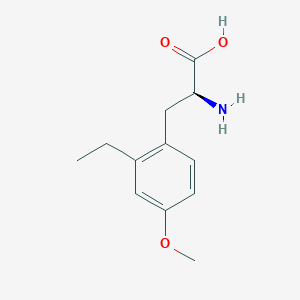![molecular formula C6H16N2O3 B12584530 ({3-[(Hydroxymethyl)amino]propyl}azanediyl)dimethanol CAS No. 289045-32-5](/img/structure/B12584530.png)
({3-[(Hydroxymethyl)amino]propyl}azanediyl)dimethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
({3-[(Hydroxymethyl)amino]propyl}azanediyl)dimethanol: is a chemical compound with a unique structure that includes multiple hydroxyl and amino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
({3-[(Hydroxymethyl)amino]propyl}azanediyl)dimethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to ensure proper mixing and reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce simpler amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, ({3-[(Hydroxymethyl)amino]propyl}azanediyl)dimethanol is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used as a reagent for modifying biomolecules. Its amino and hydroxyl groups allow it to form covalent bonds with proteins and nucleic acids, making it useful in bioconjugation techniques.
Medicine
In medicine, this compound has potential applications as a drug delivery agent. Its ability to form stable complexes with various drugs can enhance their solubility and bioavailability.
Industry
In industrial applications, this compound can be used in the production of polymers and resins. Its multiple functional groups allow it to participate in polymerization reactions, leading to the formation of materials with unique properties.
Mécanisme D'action
The mechanism by which ({3-[(Hydroxymethyl)amino]propyl}azanediyl)dimethanol exerts its effects depends on its specific application. In drug delivery, for example, it can form stable complexes with drugs, enhancing their solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other amino alcohols and polyamines, such as:
- Ethanolamine
- Diethanolamine
- Triethanolamine
Uniqueness
What sets ({3-[(Hydroxymethyl)amino]propyl}azanediyl)dimethanol apart from these similar compounds is its unique combination of multiple hydroxyl and amino groups. This structure provides it with a higher degree of reactivity and versatility in chemical reactions and applications.
Conclusion
This compound is a versatile compound with potential applications in various fields. Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable in scientific research and industrial applications. Further research is needed to fully understand its mechanism of action and to explore its potential in new areas.
Propriétés
Numéro CAS |
289045-32-5 |
|---|---|
Formule moléculaire |
C6H16N2O3 |
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
[3-[bis(hydroxymethyl)amino]propylamino]methanol |
InChI |
InChI=1S/C6H16N2O3/c9-4-7-2-1-3-8(5-10)6-11/h7,9-11H,1-6H2 |
Clé InChI |
KBEMZJJFOMAKDB-UHFFFAOYSA-N |
SMILES canonique |
C(CNCO)CN(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Methylpentyl)oxy]propan-1-amine](/img/structure/B12584451.png)
![3-{Bis[(pyridin-2-yl)methyl]amino}-4-methylphenol](/img/structure/B12584458.png)



![N~1~-(Heptan-2-yl)-N~2~-[2-(4-methoxyphenyl)ethyl]ethane-1,2-diamine](/img/structure/B12584487.png)
![5-Chloro-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide](/img/structure/B12584492.png)

![2-[(Morpholin-4-yl)methyl]-1-phenyl-3-(pyridin-3-yl)propane-1,3-dione](/img/structure/B12584497.png)


![5-[(Prop-2-en-1-yl)oxy]furan-2(5H)-one](/img/structure/B12584535.png)

![7-[3-(Triethoxysilyl)propoxy]-2H-1-benzopyran-2-one](/img/structure/B12584543.png)
